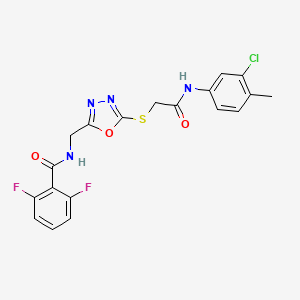
N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C19H15ClF2N4O3S and its molecular weight is 452.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activities associated with this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H19ClN4O4S2
- Molecular Weight : 478.97 g/mol
- IUPAC Name : N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value against various cancer cell lines that was lower than that of standard chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) suggests that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity.
The proposed mechanism of action for compounds similar to N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide involves:
- Inhibition of Bcl-2 Protein : This protein is known for its role in preventing apoptosis in cancer cells. Compounds targeting Bcl-2 can promote cell death in tumor cells .
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage in cancer cells while sparing normal cells .
Case Study 1: Cytotoxic Activity
In a study evaluating several oxadiazole derivatives, one compound showed promising results with an IC50 value of 1.61 µg/mL against A549 lung adenocarcinoma cells. This suggests that structural features such as the thiazole ring and specific substitutions significantly contribute to their cytotoxic effects .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis indicated that the presence of a methyl group at position 4 of the phenyl ring increases activity. Additionally, replacing certain functional groups with electron-donating groups can enhance the overall efficacy against cancer cell lines .
Data Table: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 1.61 | Bcl-2 Inhibition |
| Compound B | Jurkat | < 1.0 | ROS Generation |
| N-(5...) | Various | < 1.0 | Apoptosis Induction |
科学研究应用
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been synthesized and tested against various cancer cell lines. In one study, derivatives similar to N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide showed promising results with IC50 values indicating effective cytotoxicity against human cancer cell lines .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 23.30 ± 0.35 | |
| Compound B | U251 (Glioblastoma) | 10–30 | |
| Compound C | WM793 (Melanoma) | >1000 |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies on oxadiazole derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . The multitarget-directed ligand approach has shown that similar compounds can effectively inhibit AChE and butyrylcholinesterase (BChE), thereby offering neuroprotective benefits.
Antimicrobial Properties
The compound may also possess antimicrobial properties. Research on thiazole and oxadiazole derivatives indicates that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups enhances antibacterial efficacy.
Case Study 1: Anticancer Efficacy
In a recent study, a series of oxadiazole-based compounds were synthesized and tested for anticancer activity. Among them, the compound structurally related to this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models .
Case Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective properties of oxadiazole derivatives. The study indicated that compounds with similar structural motifs effectively reduced neuronal cell death in models of oxidative stress . The findings suggest that these compounds could be further developed as therapeutic agents for neurodegenerative diseases.
属性
IUPAC Name |
N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N4O3S/c1-10-5-6-11(7-12(10)20)24-15(27)9-30-19-26-25-16(29-19)8-23-18(28)17-13(21)3-2-4-14(17)22/h2-7H,8-9H2,1H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOFPSSTNZAGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













